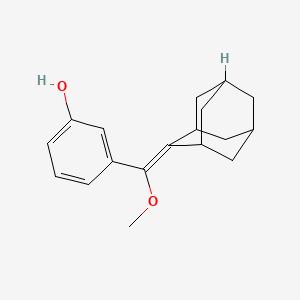
3-Methyl-4-(trifluoromethyl)pyridine
Overview
Description
3-Methyl-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position
Mechanism of Action
Target of Action
3-Methyl-4-(trifluoromethyl)pyridine (3M4TFP) is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that trifluoromethylpyridines (tfmps), a group to which 3m4tfp belongs, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmps are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that tfmp derivatives have shown higher fungicidal activity than chlorine and other derivatives .
Action Environment
It’s known that the development of fluorinated organic chemicals, a group to which 3m4tfp belongs, is becoming an increasingly important research topic .
Biochemical Analysis
Biochemical Properties
3-Methyl-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to either the activation or inhibition of the enzyme’s activity, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to either protective or detrimental effects on cell viability, depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to specific receptor sites on enzymes or proteins, leading to changes in their conformation and activity. For example, the compound can act as an inhibitor of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its breakdown. In in vitro studies, long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can even exhibit protective properties in certain contexts . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent generation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature. The compound can readily diffuse across cell membranes and accumulate in lipid-rich environments . It has been observed to interact with specific transporters and binding proteins, which can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its physicochemical properties and interactions with cellular components. The compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum and the nucleus, through specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)pyridine typically involves the trifluoromethylation of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as the trifluoromethylating agent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of metal catalysts, such as palladium or copper, can also facilitate the trifluoromethylation process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RSH)
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Halogenated or nucleophile-substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the methyl group at the third position, resulting in different chemical and biological properties.
3-Methylpyridine: Lacks the trifluoromethyl group, which significantly alters its reactivity and applications.
2,3,5-Trichloropyridine: Contains chlorine substituents instead of trifluoromethyl, leading to different chemical behavior and uses.
Uniqueness: 3-Methyl-4-(trifluoromethyl)pyridine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications, particularly in the synthesis of bioactive molecules and materials with specialized properties .
Properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-4-11-3-2-6(5)7(8,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZZENAXLRKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


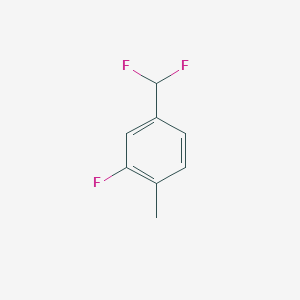
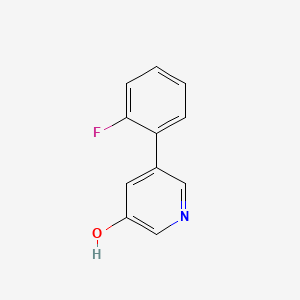
![[2,4'-Bipyridine]-4-carboxylic acid](/img/structure/B3090862.png)
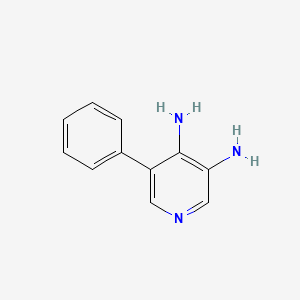
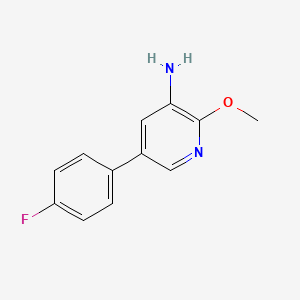
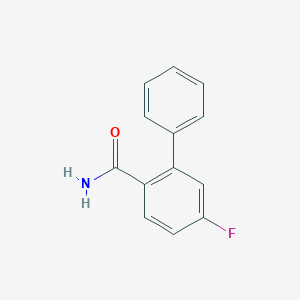
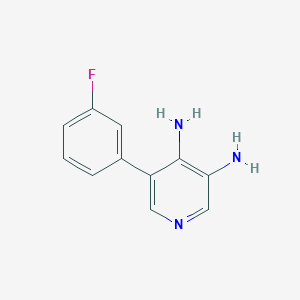

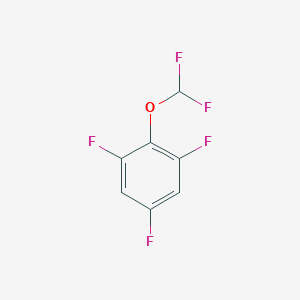
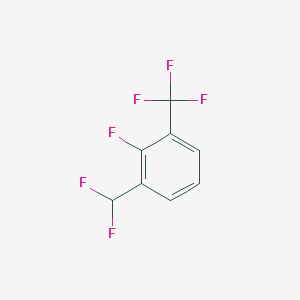
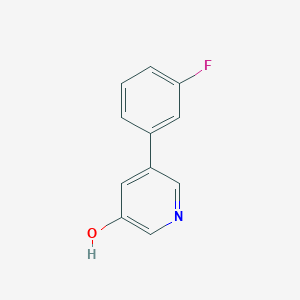
![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)

